N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are primary aromatic amines (PAAs). PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets through a process known as static quenching. This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide’s action are primarily related to its ability to detect PAAs. The compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s fluorescence performance can be affected by the presence of other potentially competing nitroaromatic explosive compounds . Additionally, the compound’s ability to detect PAAs can be influenced by the presence of various amines .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, identified by CAS number 1396795-45-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H19N3O2S |
Molecular Weight | 389.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
These properties indicate a complex structure conducive to various interactions in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[c][1,2,5]thiadiazole scaffold. For instance, derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines. A related study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating their potential for inducing apoptosis and inhibiting cell proliferation .
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes and pathways associated with cancer progression. For example, some studies have reported dual inhibition of EGFR and PARP-1 by related compounds, which are crucial targets in cancer therapy . The ability to induce apoptosis through cell cycle arrest at critical phases (G2/M and S phases) has also been documented.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that derivatives possess significant antibacterial and antifungal activities . The evaluation of these activities typically involves testing against various microbial strains to determine minimum inhibitory concentrations (MICs).
Anti-inflammatory and Antioxidant Activities
In addition to anticancer and antimicrobial properties, related compounds have shown promise in anti-inflammatory and antioxidant activities. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role .
Study 1: Anticancer Activity Evaluation
A study focused on the synthesis of new benzo[c][1,2,5]thiadiazole derivatives assessed their anticancer activity against MCF-7 and HepG2 cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.32 μM to 6.21 μM depending on the specific derivative tested .
Study 2: Antimicrobial Evaluation
Another investigation evaluated the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study reported varying degrees of activity with MIC values ranging from 10 μg/mL to 100 μg/mL for different strains .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-22(27,18-10-7-16(8-11-18)15-5-3-2-4-6-15)14-23-21(26)17-9-12-19-20(13-17)25-28-24-19/h2-13,27H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMRNNDNUGYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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